molecular formula C12H13N3O3 B1371625 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide CAS No. 1217862-90-2

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide

Cat. No. B1371625
CAS RN: 1217862-90-2
M. Wt: 247.25 g/mol
InChI Key: SHSPGUZFWCPJBI-UHFFFAOYSA-N
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Description

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide is a chemical compound . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .

Scientific Research Applications

Peptide Synthesis

Isoxazole derivatives like 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide are valuable in the synthesis of peptides, particularly in the formation of α/β-mixed peptides . These hybrid peptides show promise as peptidomimetics, which can mimic the biological activity of natural peptides and proteins, potentially leading to new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, isoxazole compounds are explored for their therapeutic potential. They are often incorporated into drug design due to their structural similarity to natural pyridine nucleotides, which play a crucial role in the body’s metabolic processes . This structural mimicry can lead to compounds with significant biological activity.

Agriculture

While specific data on the use of 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide in agriculture is limited, related isoxazole compounds have been studied for their potential as herbicides and pesticides . Their ability to interfere with specific biological pathways in pests makes them candidates for protecting crops.

Industrial Applications

Isoxazole derivatives are utilized in various industrial applications, including the synthesis of polymers and advanced materials . Their unique chemical properties can impart stability and functionality to these materials.

Environmental Impact

The environmental impact of chemical compounds is an important area of study. For isoxazole derivatives, research often focuses on their biodegradability and potential toxicity to ensure they do not harm ecosystems . Understanding these aspects is crucial for developing sustainable practices.

Biotechnology

In biotechnology, isoxazole derivatives are used in proteomics and genomics research. They can serve as building blocks for constructing complex molecules that interact with proteins and DNA, aiding in the study of biological systems and the development of diagnostic tools .

Future Directions

Isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity. They are useful in the development of new therapeutic agents with an increased potency and lower toxicity . Therefore, the development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task .

properties

IUPAC Name

5-amino-3-(4-ethoxyphenyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-17-8-5-3-7(4-6-8)10-9(11(13)16)12(14)18-15-10/h3-6H,2,14H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSPGUZFWCPJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235423
Record name 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide

CAS RN

1217862-90-2
Record name 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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